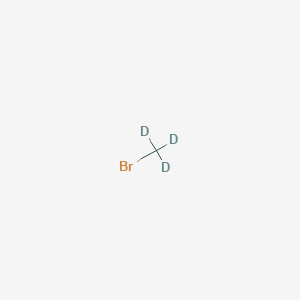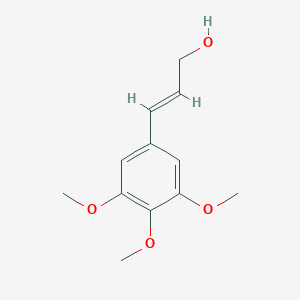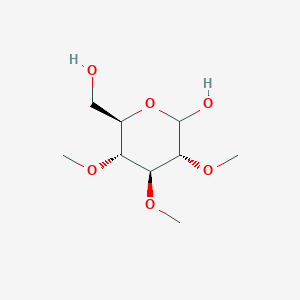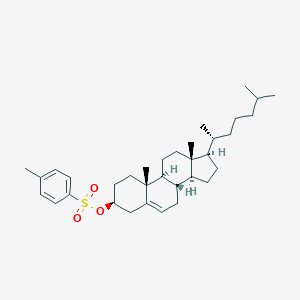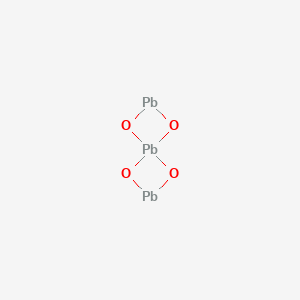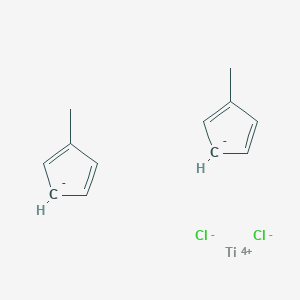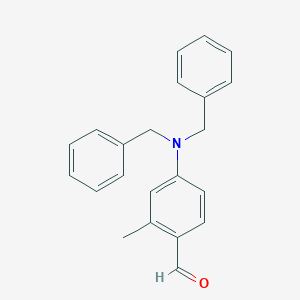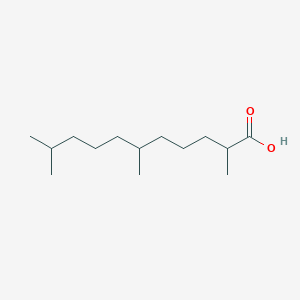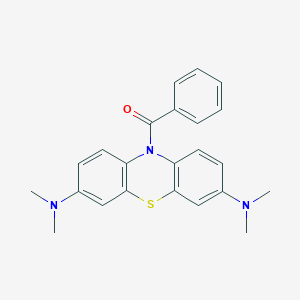
Benzoyl leuco methylene blue
Descripción general
Descripción
Synthesis Analysis
BLMB decomposes in the presence of attapulgus clay or silica gel, leading to the formation of methylene blue and other derivatives. This process is influenced by factors such as solvent type and is suggested to involve photon-induced free radical reactions (Potts, Wood, & Cook, 1972).
Molecular Structure Analysis
The molecular structure of BLMB and its derivatives plays a crucial role in its chemical behavior. The formation of methylene blue from BLMB involves the transformation of colorless products into blue dye, indicating changes in molecular structure under certain conditions (Potts, Wood, & Cook, 1972).
Chemical Reactions and Properties
BLMB is involved in various chemical reactions, including photocatalytic dechlorination processes and reactions with inorganic salts. These reactions demonstrate the compound's ability to interact with different substances and its potential for environmental remediation applications (Izadifard, Langford, & Achari, 2010).
Physical Properties Analysis
The physical properties of BLMB, such as its solubility and interaction with solvents, influence its behavior in various processes. For example, its decomposition in the presence of solvents and adsorbents highlights the importance of physical properties in determining its stability and reactivity (Potts, Wood, & Cook, 1972).
Chemical Properties Analysis
BLMB's chemical properties, including its reactivity with other chemicals and its role in catalytic processes, are crucial for understanding its applications. Its ability to undergo photoreduction and participate in dye-sensitized photocatalytic reactions demonstrates its potential in chemical synthesis and environmental applications (Izadifard, Langford, & Achari, 2010).
Aplicaciones Científicas De Investigación
1. Hydrogenation/Oxidation Induced Efficient Reversible Color Switching
- Summary of the Application: Benzoyl leuco methylene blue (BLMB) is used in a novel redox-driven reversible color switching system. This system has potential applications in food packaging, sensing, and organic transformations .
- Methods of Application or Experimental Procedures: The system uses graphitic carbon nitride (g-C3N4) supported palladium nanoparticles (Pd/g-C3N4) for reversible color switching of methylene blue (MB). The Pd/g-C3N4 nanocatalyst exhibits outstanding hydrogenation activity of blue MB to colorless LMB .
- Results or Outcomes: The system exhibits remarkable reversibility and stability without obvious fatigue even after 10 consecutive cycles. It can rapidly bleach the blue color of MB by hydrogenation process with 1 bar hydrogen, while the colorless leuco-methylene blue (LMB) can quickly switch back to original blue color (MB) through oxidative dehydrogenation by 1 bar oxygen .
2. Assays of Horseradish Peroxidase
- Summary of the Application: N-Benzoyl leucomethylene blue (BLMB) is used as a novel substrate for the assays of horseradish peroxidase (HRP) by spectrophotometry and capillary electrophoresis–laser-induced fluorometry .
- Methods of Application or Experimental Procedures: In the presence of hydrogen peroxide (H2O2), HRP catalyzes an oxidation reaction of BLMB that produced methylene blue with a deep blue color .
- Results or Outcomes: Absorption spectrophotometry showed a linear calibration curve that ranged from 25 to 500 µg mL −1. The reaction conditions were also applicable to CE-LIF, showing a linear range of from 25 to 500 µg mL −1 with limits of detection and quantification at 2 and 6 µg mL −1, respectively .
3. Visible Light-Mediated Applications in Organic Synthesis
- Summary of the Application: Methylene blue, which is related to Benzoyl leuco methylene blue, is used in organic synthesis. It is a versatile organic dye that possesses potential to be used in photochemical reactions .
- Methods of Application or Experimental Procedures: This dye utilizes visible light as a source of renewable energy to develop suitable catalytic routes involving both single-electron transfer (SET) and energy transfer (EnT) pathways .
- Results or Outcomes: The dye has been applied in the construction of C–C, C–heteroatom, and heteroatom–heteroatom bonds .
4. Photodynamic Inactivation of RNA Viruses
- Summary of the Application: Methylene blue is widely used as a photosensitizing agent for photodynamic inactivation of RNA viruses, including HIV, hepatitis B, and hepatitis C viruses .
- Methods of Application or Experimental Procedures: The dye is used in conjunction with light to inactivate the viruses .
- Results or Outcomes: This method has been shown to be effective in inactivating a variety of RNA viruses .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl leuco methylene blue | |
CAS RN |
1249-97-4 | |
| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene blue leucobenzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl leuco methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



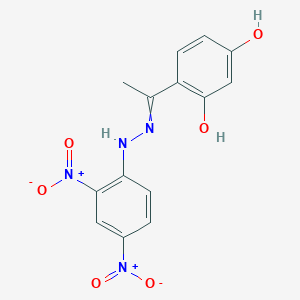

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)

